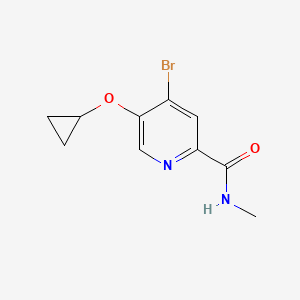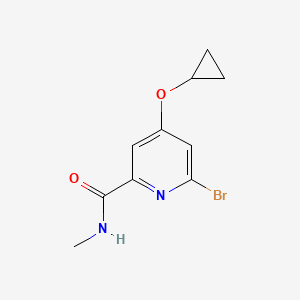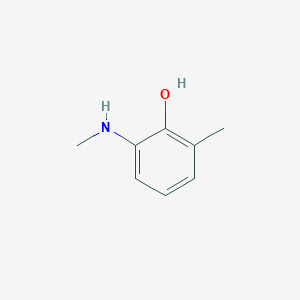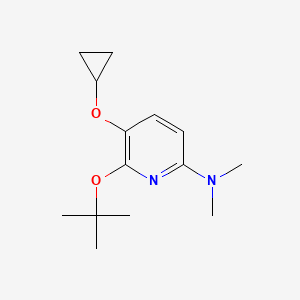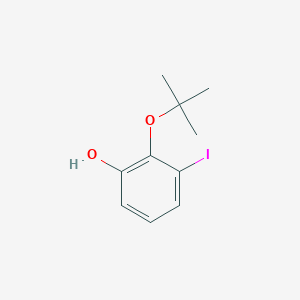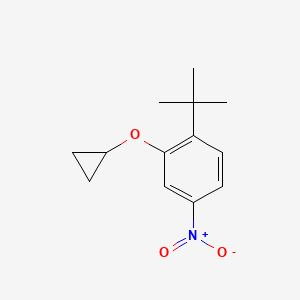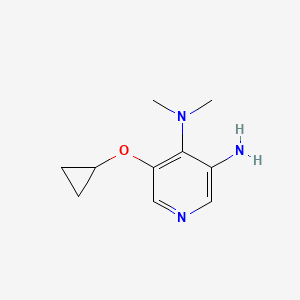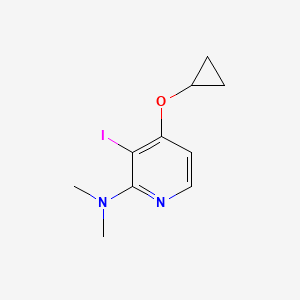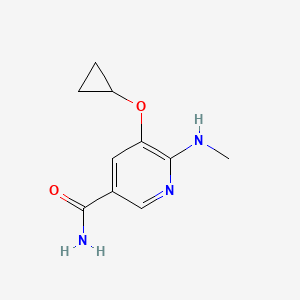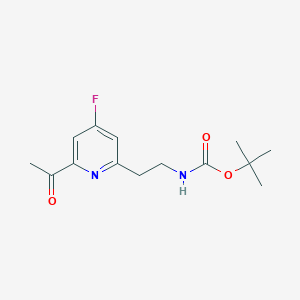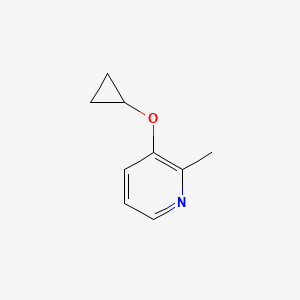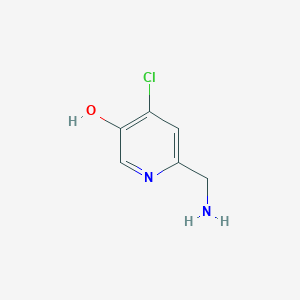
6-(Aminomethyl)-4-chloropyridin-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Aminomethyl)-4-chloropyridin-3-OL is a chemical compound that belongs to the class of aminomethylated pyridines It is characterized by the presence of an aminomethyl group at the 6th position, a chlorine atom at the 4th position, and a hydroxyl group at the 3rd position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Aminomethyl)-4-chloropyridin-3-OL typically involves the following steps:
Starting Material: The synthesis begins with 4-chloropyridine as the starting material.
Hydroxylation: The hydroxyl group at the 3rd position can be introduced through a hydroxylation reaction using appropriate oxidizing agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
6-(Aminomethyl)-4-chloropyridin-3-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield 6-(Aminomethyl)-4-chloropyridin-3-one, while substitution of the chlorine atom may result in various derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-(Aminomethyl)-4-chloropyridin-3-OL has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound is explored for its potential use in the development of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-(Aminomethyl)-4-chloropyridin-3-OL involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the chlorine atom and hydroxyl group can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Aminomethyl)pyridine: Similar structure but lacks the chlorine and hydroxyl groups.
4-Chloro-3-hydroxypyridine: Similar structure but lacks the aminomethyl group.
6-(Aminomethyl)-2-chloropyridin-3-OL: Similar structure but with the chlorine atom at a different position.
Uniqueness
6-(Aminomethyl)-4-chloropyridin-3-OL is unique due to the specific combination of functional groups on the pyridine ring
Propriétés
Formule moléculaire |
C6H7ClN2O |
|---|---|
Poids moléculaire |
158.58 g/mol |
Nom IUPAC |
6-(aminomethyl)-4-chloropyridin-3-ol |
InChI |
InChI=1S/C6H7ClN2O/c7-5-1-4(2-8)9-3-6(5)10/h1,3,10H,2,8H2 |
Clé InChI |
GVINQJBKHHJNLQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(N=CC(=C1Cl)O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


